molecular formula C9H6F3NO5 B13432243 Methyl 2-nitro-3-(trifluoromethoxy)benzoate

Methyl 2-nitro-3-(trifluoromethoxy)benzoate

Cat. No.: B13432243
M. Wt: 265.14 g/mol
InChI Key: AQUANQLYEASDLM-UHFFFAOYSA-N
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Description

Methyl 2-nitro-3-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6F3NO5. It is characterized by the presence of a nitro group, a trifluoromethoxy group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-nitro-3-(trifluoromethoxy)benzoate typically involves the nitration of methyl 3-(trifluoromethoxy)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is as follows: [ \text{C}_9\text{H}_7\text{F}_3\text{O}_2 + \text{HNO}_3 \rightarrow \text{C}_9\text{H}_6\text{F}_3\text{NO}_5 + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-nitro-3-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: Methyl 2-amino-3-(trifluoromethoxy)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-nitro-3-(trifluoromethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-nitro-3-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-nitro-3-(trifluoromethoxy)benzoate is unique due to the combination of the nitro and trifluoromethoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H6F3NO5

Molecular Weight

265.14 g/mol

IUPAC Name

methyl 2-nitro-3-(trifluoromethoxy)benzoate

InChI

InChI=1S/C9H6F3NO5/c1-17-8(14)5-3-2-4-6(7(5)13(15)16)18-9(10,11)12/h2-4H,1H3

InChI Key

AQUANQLYEASDLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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